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Compound of Interest

Compound Name: Barium vanadate

Cat. No.: B1516543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the high-pressure behavior of barium

metavanadate monohydrate (Ba(VO₃)₂·H₂O), a compound of interest for its potential

applications, including as a layered cathode material for aqueous zinc-ion batteries.[1]

Understanding its structural stability and properties under pressure is crucial for advancing its

use in various technological fields. This document summarizes key quantitative data, details

experimental protocols for its study, and visualizes the logical relationships and experimental

workflows.

Crystal Structure and Properties at Ambient
Pressure
Barium metavanadate monohydrate crystallizes in an orthorhombic structure at ambient

pressure, described by the space group P2₁2₁2₁.[2][3][4] The crystal structure consists of

infinite twisted spiral chains of [V₂O₆]∞ running along the a-axis, formed by corner-sharing VO₄

tetrahedra.[1] These chains are intercalated by BaO₁₀ polyhedra, creating pseudo-two-

dimensional layers perpendicular to the c-axis.[1] The barium atom is coordinated by nine

oxygen atoms from the vanadate chains and one from a water molecule.[1]

Table 1: Crystallographic and Physical Properties of Ba(VO₃)₂·H₂O at Ambient Conditions
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Property Value Reference

Crystal System Orthorhombic [2][3][4]

Space Group P2₁2₁2₁ [2][3][4]

Lattice Parameter, a 7.43 ± 0.01 Å [4]

Lattice Parameter, b 9.06 ± 0.02 Å [4]

Lattice Parameter, c 9.70 ± 0.01 Å [4]

Unit Cell Angles (α, β, γ) 90° [4]

Formula Units per Unit Cell (Z) 4 [4]

Specific Gravity (at 22 °C) 3660 kg m⁻³ [4]

Indirect Band Gap (at 0.03

GPa)
4.62(5) eV [2][3]

High-Pressure Behavior
Recent studies have shown that the orthorhombic structure of Ba(VO₃)₂·H₂O is remarkably

stable under compression, maintaining its integrity up to 8 GPa.[2][3] This is in contrast to its

anhydrous counterpart, BaV₂O₆, which undergoes a phase transition at a lower pressure of 4

GPa.[2][3] The compression of Ba(VO₃)₂·H₂O is highly anisotropic, with the b-axis exhibiting

nearly zero linear compressibility.[2]

Under increasing pressure, the indirect band gap of the material has been observed to

decrease. This reduction is attributed to an enhanced hybridization between the O 2p and V 3d

electronic states.[2][3]

Table 2: High-Pressure Properties of Ba(VO₃)₂·H₂O
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Pressure
(GPa)

Indirect Band
Gap (eV)

Bulk Modulus
(GPa)

Observations Reference

0.03 4.62(5) 33.0(5)

Ambient

pressure

measurements.

[2][3]

up to 7.1 - -

Single-crystal X-

ray diffraction

shows stability of

the P2₁2₁2₁

structure.

[2][3]

up to 8 - -

The

orthorhombic

structure remains

stable.

[2][3]

10.1 4.48(5) -

Optical

absorption

measurements

show a

decreased band

gap.

[2][3]

Experimental Protocols
Synthesis of Barium Metavanadate Monohydrate
A hydrothermal method is employed for the synthesis of Ba(VO₃)₂·H₂O crystals.[1]

Experimental Workflow for Synthesis
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Caption: Hydrothermal synthesis workflow for Ba(VO₃)₂·H₂O.

Precursor Preparation: Vanadyl hydroxide, VO(OH)₂, is obtained through a precipitation

process. Barium nitrate, Ba(NO₃)₂, of high purity (99.999%) is used as the barium source.[1]

Hydrothermal Reaction: An aqueous solution of the precursors is heated in an autoclave at

210 °C for 72 hours.[1]

Product Recovery: The resulting colorless crystals are washed with distilled water and

subsequently dried at 70 °C for one hour to obtain the final product.[1]

High-Pressure Single-Crystal X-ray Diffraction
High-pressure single-crystal X-ray diffraction (SCXRD) is a primary technique to determine the

crystal structure of materials under compression.

General Experimental Workflow for High-Pressure SCXRD
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Caption: General workflow for high-pressure single-crystal X-ray diffraction.
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Sample Preparation: A small, single crystal of Ba(VO₃)₂·H₂O is loaded into a diamond anvil

cell (DAC), along with a tiny ruby sphere for pressure calibration.

Pressure Medium: A pressure-transmitting medium, such as silicone oil or a noble gas, is

added to ensure hydrostatic or quasi-hydrostatic conditions.

Pressure Application and Measurement: Pressure is applied by turning the screws of the

DAC. The pressure is measured in situ using the ruby fluorescence method, where the shift

in the R1 fluorescence line of the ruby is correlated with the pressure.

Data Collection: The DAC is mounted on a diffractometer, and X-ray diffraction patterns are

collected at various pressures.

Data Analysis: The collected diffraction data are analyzed to determine the lattice parameters

and refine the crystal structure at each pressure point.

High-Pressure Optical Absorption Spectroscopy
This technique is used to investigate the electronic band structure of materials as a function of

pressure.

Logical Relationship of Pressure Effects
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Caption: Effect of pressure on the electronic structure of Ba(VO₃)₂·H₂O.

Sample Preparation: A sample is loaded into a DAC, similar to the SCXRD experiment.

Spectroscopic Measurement: The DAC is placed in the sample compartment of a UV-Vis-

NIR spectrometer. Light is passed through the diamond anvils and the sample.

Data Acquisition: The absorption spectrum is recorded at different pressures.
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Data Analysis: The absorption edge is analyzed to determine the band gap energy at each

pressure. A Tauc plot is often used to distinguish between direct and indirect band gaps. For

Ba(VO₃)₂·H₂O, the band gap is indirect.[2][3]

Conclusion
High-pressure studies on barium metavanadate monohydrate reveal its significant structural

stability up to 8 GPa, a property that surpasses its anhydrous form. The pressure-induced

narrowing of the band gap, driven by enhanced orbital hybridization, is a key finding for tuning

its electronic properties. The detailed experimental protocols and data presented in this guide

offer a comprehensive resource for researchers working on vanadate-based materials and

high-pressure science, providing a foundation for future investigations into its potential

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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